molecular formula C11H18FNO4 B1397894 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate CAS No. 942189-96-0

1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate

Cat. No.: B1397894
CAS No.: 942189-96-0
M. Wt: 247.26 g/mol
InChI Key: WJXDMHSZPKIZKP-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C₁₁H₁₈FNO₄ and a molecular weight of 247.27 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound can also act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDMHSZPKIZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732217
Record name 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942189-96-0
Record name 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M/Hexanes, 3.83 ml; 9.575 mmol) added dropwise to solution of diisopropylamine (1.36 ml; 9.62 mmol) at −78° C. Solution was allowed warm to room temperature and stirred for 30 minutes, then cooled to −78° C. A solution of Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2 g, 8.72 mmol) in THF (10 ml) was added dropwise, warmed to −40° C. for 1 hour, then cooled to −70° C.A solution of N-fluorobenzene-sulfonimide (3.02 g, 9.57 mmol) in THF (15 ml) was added dropwise, stirred at −78° C. for 1 hour, then stirred at room temperature overnight. Precipitated solid was filtered, washed with EtOAc (2×150 ml). Organic layer was washed with 1N HCl (30 ml), brine (100 ml), dried (MgSO4), filtered and solvent evaporated. The residue was chromatographed on silica gel eluting with 10% v/v EtOAc/hexanes yielding product as colorless oil (1.38 g: 64% yield). MS (ESMS, MH 249).
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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